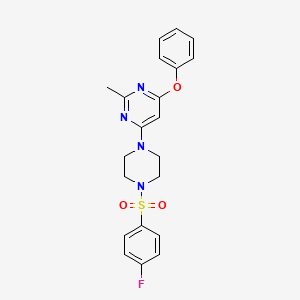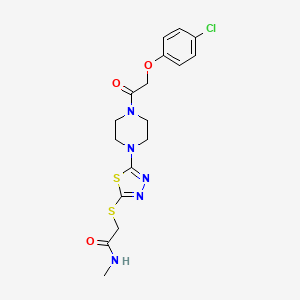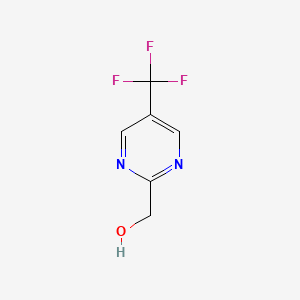
ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate is a chemical entity that appears to be structurally related to various piperazine derivatives that have been synthesized for their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of piperazine and methoxyethyl groups are common in the literature, suggesting that this compound may also have been designed with potential biological activity in mind.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions that may include the formation of key intermediates, such as oxazolidinopiperidine , or the use of efficient catalysts to facilitate cyclocondensation reactions . For example, the practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was accomplished using a four-component cyclocondensation with SO4^2−/Y2O3 as a catalyst . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of substituents such as methoxy groups can significantly influence the binding affinity to biological targets, as seen in the synthesis of oxygenated analogues of piperazine-based compounds . The molecular structure of the compound under analysis likely features a piperazine ring substituted with an indole moiety, which is known to interact with various biological receptors.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including esterification, which is used to modify the pharmacokinetic properties of the compounds . The introduction of ester groups can lead to the formation of prodrugs that are amenable to depot injection techniques, providing extended-release therapeutic effects . The ethyl ester group in the compound of interest suggests that it may also be designed for such a purpose.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their substituents. For instance, the introduction of methoxy groups can increase the lipophilicity of the compounds, which may affect their absorption and distribution in the body . The presence of an indole moiety could also contribute to the compound's ability to cross biological membranes, potentially enhancing its bioavailability.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with central nervous system receptors .
Mode of Action
Piperazine derivatives are known to interact with various receptors in the central nervous system, leading to a range of biological effects .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their interactions with different receptors .
Result of Action
Piperazine derivatives have been associated with a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
ethyl 4-[[1-(2-methoxyethyl)indol-3-yl]carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-27-19(25)22-10-8-21(9-11-22)18(24)20-16-14-23(12-13-26-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVTYGVZGRPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B3019776.png)

![2-Amino-2-[5-(hydroxymethyl)furan-2-yl]acetic acid](/img/structure/B3019778.png)



![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)
![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)
